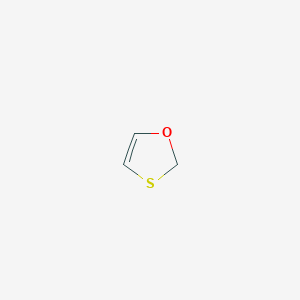

1,3-Oxathiole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

12542-77-7 |

|---|---|

Molecular Formula |

C3H4OS |

Molecular Weight |

88.13 g/mol |

IUPAC Name |

1,3-oxathiole |

InChI |

InChI=1S/C3H4OS/c1-2-5-3-4-1/h1-2H,3H2 |

InChI Key |

OHOXMCCFSFSRMD-UHFFFAOYSA-N |

Canonical SMILES |

C1OC=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Therapeutic Scaffold: A Technical Guide to the History and Discovery of 1,3-Oxathiole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxathiole ring system, a five-membered heterocycle containing both an oxygen and a sulfur atom at the 1 and 3 positions, respectively, has emerged from relative obscurity to become a cornerstone in the development of potent antiviral therapeutics. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of this compound-containing compounds. It details key milestones, pivotal synthetic methodologies, and the elucidation of their mechanism of action, offering a comprehensive resource for researchers in organic chemistry and drug discovery.

A Historical Overview: From Obscurity to Antiviral Prominence

The journey of this compound compounds began over a century ago, with early reports focusing on fundamental synthesis and characterization. A significant milestone in the early history of a related scaffold, benzo[d][1][]oxathiole-2-thione, was its first description in 1904, where it was identified as a byproduct in a steam distillation process. A more practical synthesis was later reported in 1953, involving the reaction of o-mercaptophenol with thiophosgene.

For decades, the this compound core remained a subject of niche academic interest. However, the landscape of medicinal chemistry was irrevocably changed in 1989 with the first synthesis of a 1,3-oxathiolane (B1218472) nucleoside, a racemic mixture known as (±)-BCH-189. This discovery was a watershed moment, as subsequent research revealed that the unnatural L-enantiomer of this nucleoside possessed potent antiviral activity. This groundbreaking finding challenged existing paradigms in nucleoside chemistry and paved the way for the development of a new class of antiviral drugs.

This pioneering work culminated in the approval of Lamivudine (B182088) (3TC), the (-)-enantiomer of BCH-189, as a cornerstone medication for the treatment of HIV. Following this success, another crucial analog, Emtricitabine (B123318) (FTC), was developed, further solidifying the importance of the 1,3-oxathiolane scaffold in antiviral therapy. These compounds function as nucleoside reverse transcriptase inhibitors (NRTIs), a critical class of drugs in the management of HIV and Hepatitis B infections.

Synthetic Strategies for the this compound Core

The construction of the this compound ring is a key challenge in the synthesis of these bioactive molecules. A variety of synthetic strategies have been developed, each with its own advantages and limitations.

Cyclocondensation Reactions

One of the most common and direct methods for forming the 1,3-oxathiolane ring is the acid-catalyzed cyclocondensation of an aldehyde or ketone with 2-mercaptoethanol. This approach is versatile and can be applied to a wide range of substrates.

A notable example is the synthesis of 2-(substituted aryl or alkyl)-1,3-oxathiolan-5-one derivatives. This involves the reaction of an appropriate aldehyde with mercaptoacetic acid. The use of a dehydrating/cyclizing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as THF, often in the presence of a base like triethylamine (B128534) (TEA), facilitates the reaction, providing good yields in a short reaction time.[3]

Sulfenyl Chloride Chemistry

An alternative and powerful strategy for constructing the 1,3-oxathiolane framework involves the use of sulfenyl chloride chemistry. This method allows for the formation of the crucial sulfur-carbon bond from acyclic precursors. For instance, thioglycolic acid can be reacted with sulfuryl chloride to generate a sulfenyl chloride, which then reacts with vinyl acetate (B1210297) to form the oxathiolane ring.[4][5] This approach proved to be a versatile platform for accessing oxathiolane intermediates necessary for the synthesis of drugs like 3TC and FTC.[4][5]

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical route to complex molecules. MCRs have been successfully employed to synthesize 1,3-oxathiolane derivatives.

Key Synthetic Protocols: A Tabular Summary

The following tables summarize quantitative data from key synthetic procedures for this compound derivatives, providing a comparative overview of different methodologies.

| Reaction | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Synthesis of 2-phenyl-1,3-oxathiolan-5-one | Benzaldehyde, Mercaptoacetic acid | Triethylamine (TEA), Dicyclohexylcarbodiimide (DCC), THF, 30 min | 2-phenyl-1,3-oxathiolan-5-one | 92 | [3] |

| Glycosylation for (±)-FTC/3TC Synthesis | 1,3-oxathiolanyl acetate donor, Silylated 5-fluorocytosine | TMSCl, NaI, H₂O, CH₂Cl₂ | cis-oxathiolane product | up to 95 | [6][7] |

| Stereoselective Synthesis of Lamivudine Intermediate | Glycosylated product | K₂CO₃, Methanol, room temperature | Lamivudine and its 5-position diastereomer | 88 | [8] |

| Synthesis of Emtricitabine Prodrug | Emtricitabine (FTC) | tert-butylmagnesium chloride, Palmitoyl chloride, THF, -78°C | Palmitoylated FTC prodrug (MFTC) | 90 | [9] |

Mechanism of Antiviral Action: Targeting Reverse Transcriptase

The therapeutic efficacy of 1,3-oxathiolane nucleoside analogs like Lamivudine and Emtricitabine lies in their ability to inhibit the viral enzyme reverse transcriptase (RT). This enzyme is crucial for the replication of retroviruses such as HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.

The mechanism of action involves a multi-step process within the host cell:

-

Intracellular Phosphorylation: Lamivudine, a cytidine (B196190) analog, is transported into the host cell where it undergoes phosphorylation by cellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[1][][10]

-

Competitive Inhibition: 3TC-TP is structurally similar to the natural deoxycytidine triphosphate (dCTP). It competes with dCTP for binding to the active site of the viral reverse transcriptase.[1][11]

-

Chain Termination: Once incorporated into the growing viral DNA chain, lamivudine acts as a chain terminator. The 1,3-oxathiolane ring lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. This prevents further elongation of the DNA chain, effectively halting viral replication.[1][11]

A key advantage of lamivudine is its selectivity for viral reverse transcriptase over human DNA polymerases, which contributes to its favorable safety profile.[][10]

Caption: Mechanism of action of Lamivudine as a reverse transcriptase inhibitor.

Experimental Protocols and Workflows

The evaluation of the antiviral activity of this compound nucleoside analogs typically involves a series of in vitro assays. A standard workflow is designed to determine the compound's efficacy in inhibiting viral replication and to assess its cytotoxicity.

General Experimental Workflow for Antiviral Activity Screening

-

Compound Preparation: The synthesized this compound derivative is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared to obtain a range of concentrations for testing.

-

Cell Culture: A suitable host cell line susceptible to infection by the target virus (e.g., MT-4 cells for HIV) is cultured under standard conditions.

-

Antiviral Assay:

-

Cells are seeded in microtiter plates.

-

The cells are then infected with a known amount of the virus.

-

Immediately after infection, the cells are treated with the various concentrations of the test compound.

-

Control wells include untreated infected cells (virus control) and uninfected cells (cell control).

-

-

Quantification of Viral Replication: After a specific incubation period, the extent of viral replication is measured. This can be done using various methods, such as:

-

Reverse Transcriptase (RT) Assay: For retroviruses like HIV, the activity of reverse transcriptase in the cell culture supernatant is quantified. This is often done using a colorimetric or fluorometric assay that measures the incorporation of labeled nucleotides into a DNA template.

-

Plaque Reduction Assay: For viruses that cause cell lysis, the number of viral plaques (zones of cell death) is counted.

-

ELISA for Viral Antigens: The amount of a specific viral protein (e.g., HIV p24 antigen) is measured using an enzyme-linked immunosorbent assay.

-

-

Cytotoxicity Assay: In parallel, the toxicity of the compound on the host cells is determined. This is crucial to ensure that the observed antiviral effect is not due to cell death. Common methods include:

-

MTT or XTT Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

The 50% effective concentration (EC₅₀) is calculated, which is the concentration of the compound that inhibits viral replication by 50%.

-

The 50% cytotoxic concentration (CC₅₀) is calculated, which is the concentration that causes a 50% reduction in cell viability.

-

The Selectivity Index (SI) is then determined by the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window for the compound.

-

Caption: A typical experimental workflow for screening the antiviral activity of this compound compounds.

Conclusion

The history of this compound compounds is a testament to the serendipitous nature of scientific discovery and the power of synthetic chemistry to address critical medical needs. From its humble beginnings, the this compound scaffold has become a privileged structure in the design of life-saving antiviral drugs. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their mechanism of action, promises to unlock the full therapeutic potential of this remarkable heterocyclic system. This guide serves as a foundational resource for researchers poised to contribute to the next chapter in the story of this compound chemistry and its impact on human health.

References

- 1. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 9. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Lamivudine - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 1,3-Oxathiole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxathiole ring system is a crucial heterocyclic motif present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral effects. A thorough understanding of the structural and electronic properties of these derivatives is paramount for the rational design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the key spectroscopic techniques utilized in the characterization of this compound derivatives, complete with experimental protocols, tabulated spectral data, and visual workflows to facilitate a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectra of this compound derivatives typically exhibit characteristic signals for the protons on the heterocyclic ring and any substituents. The chemical shifts are influenced by the substitution pattern and the oxidation state of the sulfur atom.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR provides valuable information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound ring are particularly diagnostic.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Benzo[d][1][2]oxathiole-2-thione [3]

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | J (Hz) |

| 2 | 201.7 | - | - |

| 3a | 126.6 | - | - |

| 4 | 121.2 | 7.412 | J4,5 = 8.0 |

| 5 | 126.0 | 7.337 | J5,6 = 7.4 |

| 6 | 128.0 | 7.403 | J6,7 = 8.5 |

| 7 | 112.2 | 7.400 | - |

| 7a | 155.1 | - | - |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| C=O (in thione) | Stretch | 1175 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-O-C | Stretch | 1022-1084 |

| C-S | Stretch | 650-750 |

Data for Benzo[d][1][2]oxathiole-2-thione.[3]

Experimental Protocol: KBr Pellet Method for Solid Samples

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid this compound derivative and 100-200 mg of dry, finely ground potassium bromide (KBr).

-

Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 1,3-Oxathiolane | C₃H₆OS | 90.14 | 90 (M+), 60, 46, 45 |

| 5-Phenyl-1,3-oxathiole-2-thione | C₉H₆OS₂ | 194.27 | 194 (M+), 121, 102, 76 |

| This compound, 4,5-bis(4-methylphenyl)-2,2-diphenyl- | C₂₉H₂₄OS | 420.57 | 420 (M+), 210, 165, 91 |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile this compound derivative into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, this technique can be used to study conjugation and the presence of chromophores. While specific data for a wide range of this compound derivatives is not extensively documented in readily available literature, general principles for heterocyclic compounds can be applied. The absorption maxima (λ_max) are dependent on the specific substituents and the extent of the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Scan the sample across a wavelength range, typically from 200 to 800 nm.

-

The instrument will record the absorbance as a function of wavelength.

-

Visualizing Workflows and Biological Relationships

To further aid in the understanding of the analysis and potential applications of this compound derivatives, the following diagrams, created using the DOT language, illustrate a general experimental workflow and a proposed logical relationship for their anticancer activity based on literature for related heterocyclic compounds.

Conclusion

The spectroscopic analysis of this compound derivatives is a multifaceted process that relies on the synergistic use of various techniques. NMR, IR, and mass spectrometry are fundamental for unambiguous structure determination, while UV-Vis spectroscopy can provide insights into their electronic properties. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient characterization and advancement of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,3-Oxathiolanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-oxathiolanes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document presents tabulated spectral data for the parent compound and its derivatives, detailed experimental protocols for data acquisition, and visual diagrams to illustrate key concepts and workflows.

Introduction to 1,3-Oxathiolanes and their NMR Spectroscopy

The 1,3-oxathiolane (B1218472) ring is a five-membered heterocycle containing one oxygen and one sulfur atom at positions 1 and 3, respectively. This scaffold is a key component in various biologically active molecules, including antiviral and anticancer agents. NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these compounds, providing detailed information about the chemical environment of each proton and carbon atom.

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and the stereochemistry of the molecule. For the 1,3-oxathiolane ring, the positions of the protons and carbons (C2, C4, and C5) are characteristically influenced by the electronegativity of the adjacent oxygen and sulfur atoms, as well as by the nature and orientation of substituents.

Tabulated ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1,3-oxathiolane and several of its derivatives. The data has been compiled from various spectroscopic databases and peer-reviewed publications. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data of 1,3-Oxathiolanes

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| 1,3-Oxathiolane | H-2 | 4.95 | s | CDCl₃ | |

| H-4 | 4.15 | t | 6.5 | CDCl₃ | |

| H-5 | 3.10 | t | 6.5 | CDCl₃ | |

| 2-Methyl-1,3-oxathiolane | H-2 | 5.15 | q | 6.5 | CDCl₃ |

| H-4 | 3.95 (trans), 4.25 (cis) | m | CDCl₃ | ||

| H-5 | 2.90 (trans), 3.15 (cis) | m | CDCl₃ | ||

| CH₃ | 1.60 | d | 6.5 | CDCl₃ | |

| 2-Phenyl-1,3-oxathiolan-5-one | H-2 | 6.47 | s | CDCl₃ | |

| H-4 | 3.76, 3.87 | d, d | 16.4 | CDCl₃ | |

| Phenyl | 7.40-7.48 | m | CDCl₃ | ||

| 1,3-Oxathiolane-3-oxide (mixture of isomers) | H-2 | 4.9 - 5.3 | m | CDCl₃ | |

| H-4 | 3.8 - 4.5 | m | CDCl₃ | ||

| H-5 | 2.9 - 3.5 | m | CDCl₃ |

¹³C NMR Spectral Data of 1,3-Oxathiolanes

| Compound | Position | Chemical Shift (δ, ppm) | Solvent |

| 1,3-Oxathiolane | C-2 | 74.0 | CDCl₃ |

| C-4 | 68.0 | CDCl₃ | |

| C-5 | 33.0 | CDCl₃ | |

| 4-Methyl-1,3-oxathiolane | C-2 | 74.5 | CDCl₃ |

| C-4 | 77.0 | CDCl₃ | |

| C-5 | 41.5 | CDCl₃ | |

| CH₃ | 21.0 | CDCl₃ | |

| 1,3-Oxathiolan-2-one | C-2 (C=O) | 170.0 | CDCl₃ |

| C-4 | 69.0 | CDCl₃ | |

| C-5 | 30.0 | CDCl₃ | |

| 5-Oxo-1,3-oxathiolane | C-2 | 45.0 | CDCl₃ |

| C-4 | 75.0 | CDCl₃ | |

| C-5 (C=O) | 175.0 | CDCl₃ | |

| 2,4,4-Trimethyl-1,3-oxathiolane-3,3-dioxide | C-2 | 90.0 | CDCl₃ |

| C-4 | 80.0 | CDCl₃ | |

| C-5 | 55.0 | CDCl₃ | |

| CH₃ (C2) | 25.0 | CDCl₃ | |

| CH₃ (C4) | 28.0 (gem-dimethyl) | CDCl₃ |

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following sections outline the general procedures for sample preparation and the setup of NMR experiments for 1,3-oxathiolanes and other small organic molecules.

Sample Preparation

-

Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the 1,3-oxathiolane derivative in a suitable deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

-

Solvent Selection : The choice of solvent is critical. It must dissolve the sample completely and should not have signals that overlap with the analyte's resonances. Commonly used deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and deuterium (B1214612) oxide (D₂O) for water-soluble compounds.[1][2]

-

Procedure :

-

Weigh the sample accurately and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][2]

-

Gently swirl or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.[3]

-

Ensure the sample height in the NMR tube is around 4-5 cm.[2]

-

Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

-

NMR Spectrometer Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 or 500 MHz spectrometer. These may need to be adjusted based on the specific compound and the desired information.

-

¹H NMR Spectroscopy :

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans are typically sufficient for samples with adequate concentration.

-

Spectral Width : A sweep width of -2 to 12 ppm is generally adequate for most organic compounds.

-

-

¹³C NMR Spectroscopy :

-

Pulse Angle : 30 degrees.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Decoupling : Proton broadband decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the synthesis and analysis of 1,3-oxathiolanes.

General Synthesis and Characterization Workflow

References

infrared spectroscopy of benzo[d]oxathiole-2-thione

An In-Depth Technical Guide to the Infrared Spectroscopy of Benzo[d]oxathiole-2-thione

For professionals in research, chemical sciences, and drug development, this guide offers a detailed examination of the infrared (IR) spectroscopic characteristics of benzo[d]oxathiole-2-thione. This document provides a comprehensive overview of the compound's vibrational properties, supported by experimental data and protocols.

Introduction to Benzo[d]oxathiole-2-thione

Benzo[d]oxathiole-2-thione is a heterocyclic compound that has been known for over a century. Despite its long history, a full and adequate characterization has only recently been accomplished.[1][2] This guide focuses on its infrared spectroscopic profile, which is crucial for its identification and for understanding its molecular structure and bonding.

Experimental Protocol: Infrared Spectroscopy

A precise understanding of the experimental methodology is essential for the replication and verification of spectroscopic data. The infrared spectrum of benzo[d]oxathiole-2-thione was obtained using the Attenuated Total Reflectance (ATR) technique.[1]

Synthesis of Benzo[d]oxathiole-2-thione:

The compound was prepared from 2-mercaptophenol (B73258).[1] The detailed synthesis procedure is as follows:

-

Dissolution: 0.50 g (4.0 mmol) of 2-mercaptophenol was dissolved in 6 mL of water containing 0.4 g (10 mmol) of sodium hydroxide.

-

Reaction: While stirring the solution, 0.38 mL (0.57 g, 5.0 mmol) of thiophosgene (B130339) was added.

-

Stirring: The mixture was stirred at room temperature for 18 hours.

-

Extraction: The mixture was then extracted twice with 5 mL of dichloromethane (B109758) (CH₂Cl₂).

-

Drying and Evaporation: The combined extracts were dried and the solvent was evaporated.

-

Purification: The resulting residue was purified by column chromatography on silica (B1680970) gel using a 1:1 mixture of diethyl ether and hexane (B92381) as the eluent. This process yielded the product as orange-red crystals.[1]

Spectroscopic Analysis:

-

Instrumentation: The infrared spectrum was recorded on a Shimadzu IRAffinity-1S spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) was used for sample analysis.[1] This method is advantageous as it requires minimal sample preparation and is suitable for solid samples.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) to observe the fundamental vibrational modes of the molecule.

Data Presentation: Infrared Absorption Data

The infrared spectrum of benzo[d]oxathiole-2-thione exhibits several characteristic absorption bands. The quantitative data, including peak positions (in wavenumbers, cm⁻¹) and their assignments, are summarized in the table below.

| Peak Position (νmax / cm⁻¹) | Vibrational Mode Assignment | Intensity |

| 1450 | Aromatic C=C stretching | Medium |

| 1314 | C-O stretching / Aromatic ring vibration | Medium |

| 1175 | C=S stretching (Thione) | Strong |

| 1153 | Aromatic C-H in-plane bending | Medium |

| 1084 | C-S stretching | Medium |

| 1022 | Aromatic ring breathing | Medium |

| 1009 | Aromatic C-H in-plane bending | Medium |

| 741 | Aromatic C-H out-of-plane bending | Strong |

| 656 | Ring deformation | Medium |

Note: The assignment of vibrational modes is based on characteristic group frequencies and comparison with related structures. The original source highlights the C=S stretch at 1175 cm⁻¹.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from synthesis to spectroscopic analysis of benzo[d]oxathiole-2-thione.

References

An In-depth Technical Guide to Early Synthesis Methods of 1,3-Oxathiole-2-thiones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for 1,3-oxathiole-2-thiones and their saturated analogs, 1,3-oxathiolane-2-thiones. These sulfur-containing heterocycles are of significant interest due to their diverse applications in materials science and potential as pharmacophores in drug discovery. This document details key historical and foundational synthetic routes, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating reaction pathways and workflows using logical diagrams.

Introduction

The this compound-2-thione scaffold has been a subject of chemical synthesis for over a century. The first mention of a derivative, benzo[d][1][2]oxathiole-2-thione, dates back to 1904, where it was an unexpected side-product from the steam distillation of a hydroxyphenyl xanthate formed by the diazotization of o-aminophenol and subsequent reaction with potassium ethyl xanthate.[1] A more direct and convenient synthesis was later reported in 1953, which involved the reaction of o-mercaptophenol with thiophosgene (B130339).[1] These early methods laid the groundwork for the development of more versatile and efficient synthetic strategies in the following decades. This guide will focus on these seminal methods as well as other foundational approaches that have become central to the synthesis of this heterocyclic system.

Synthesis from o-Mercaptophenol and Thiophosgene

A classical and direct approach to benzo[d][1][2]oxathiole-2-thione involves the reaction of 2-mercaptophenol (B73258) with thiophosgene in an alkaline aqueous solution. This method, while straightforward, can be limited by the handling of the highly toxic reagent thiophosgene and may result in modest yields.

Experimental Protocol

To a stirred solution of 2-mercaptophenol (0.50 g, 4.0 mmol) in water (6 mL) containing sodium hydroxide (B78521) (0.4 g, 10 mmol), thiophosgene (0.38 mL, 5.0 mmol) is added. The mixture is stirred at room temperature for 18 hours. Following the reaction, the mixture is extracted with dichloromethane (B109758) (2 x 5 mL). The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel using a 1:1 mixture of diethyl ether and hexane (B92381) as the eluent to yield the product as orange-red crystals.[1]

Quantitative Data

| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 2-Mercaptophenol | Thiophosgene, NaOH | Water | Room Temp. | 18 | 15 | [1] |

Reaction Workflow

Synthesis from Epoxides and Carbon Disulfide

A highly efficient and versatile method for the synthesis of the saturated 1,3-oxathiolane-2-thione ring system involves the reaction of epoxides (oxiranes) with carbon disulfide. This reaction is typically catalyzed by a base, with sodium hydride in methanol (B129727) being a particularly effective system, affording high yields of the desired products.

Reaction Mechanism

The reaction is initiated by the deprotonation of methanol by sodium hydride, generating a methoxide (B1231860) anion. This nucleophilic methoxide then attacks the electrophilic carbon of carbon disulfide. The resulting intermediate subsequently attacks the epoxide ring, leading to its opening. An intramolecular cyclization followed by the elimination of sodium methoxide yields the final 1,3-oxathiolane-2-thione product.

References

Conformational Analysis of the 1,3-Oxathiolane Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxathiolane (B1218472) ring is a five-membered saturated heterocycle that is a key structural motif in numerous biologically active compounds, most notably in antiviral nucleoside analogues like lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). The conformation of this ring system is intrinsically linked to its biological activity, influencing how these molecules are recognized by and interact with their enzyme targets. Understanding the conformational landscape of the 1,3-oxathiolane ring is therefore critical for the rational design of new therapeutics. This technical guide provides an in-depth exploration of the conformational analysis of the 1,3-oxathiolane ring, detailing the theoretical models, experimental protocols for its characterization, and the quantitative data that defines its structure.

Introduction: The Significance of the 1,3-Oxathiolane Ring

The 1,3-oxathiolane scaffold is a cornerstone in medicinal chemistry. Its incorporation as a sugar mimic in nucleoside analogues led to the development of highly successful antiviral drugs.[1] The stereochemistry and conformation of the heterocyclic ring dictate the precise three-dimensional arrangement of the nucleobase and the hydroxymethyl group, which is crucial for phosphorylation by viral kinases and subsequent incorporation into the viral DNA chain, leading to chain termination.[2] A thorough conformational analysis provides the foundational data needed to build accurate structure-activity relationships (SAR) and to design next-generation inhibitors with improved efficacy and resistance profiles.

Theoretical Conformational Models: Pseudorotation

Unlike planar aromatic rings or the relatively rigid chair conformation of cyclohexane, five-membered rings like 1,3-oxathiolane are puckered and highly flexible. Their conformational landscape is best described by the concept of pseudorotation, a continuous puckering motion of the ring atoms that occurs with a low energy barrier.[3] The two most stable and representative conformations on the pseudorotation pathway are the envelope (Cₛ) and the twist or half-chair (C₂) forms .[4]

-

Envelope (E) Conformation: In this form, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling a flap. For the 1,3-oxathiolane ring, the oxygen or sulfur atom is often found at the flap position.[5]

-

Twist (T) or Half-Chair Conformation: In this conformation, three atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.

The interconversion between these forms is a low-energy process, meaning that in solution, the ring exists as a dynamic equilibrium of these conformers. The exact preference for a specific conformation and the energy difference between them are influenced by the nature and position of substituents on the ring.

Caption: Pseudorotation pathway of the 1,3-oxathiolane ring.

Experimental and Computational Methodologies

The conformational preferences of the 1,3-oxathiolane ring are elucidated through a combination of experimental techniques and computational modeling. Each method provides unique insights into the ring's structure in different states (solution, solid) and at different levels of theory.

Caption: A general workflow for the conformational analysis of small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[6] By analyzing proton (¹H) and carbon (¹³C) NMR spectra, one can deduce time-averaged conformational information based on chemical shifts and spin-spin coupling constants (J-values).

-

Chemical Shifts (δ): The electronic environment of a nucleus determines its chemical shift. Axial and equatorial protons in a puckered ring experience different shielding effects, leading to distinct chemical shifts.[7] For instance, axial protons are typically more shielded and appear at a higher field (lower ppm) than their equatorial counterparts.

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle (φ) between them, as described by the Karplus equation. By measuring these J-values, one can estimate the dihedral angles and thus the ring's pucker.[8]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,3-oxathiolane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence conformational equilibria.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise.

-

Spectral Analysis: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak.

-

Coupling Constant Extraction: Analyze the multiplicity of the signals corresponding to the ring protons. Use first-order analysis or spectral simulation to accurately extract the vicinal (³JHH) and geminal (²JHH) coupling constants.

-

Karplus Analysis: Apply the Karplus equation (³JHH = A cos²φ + B cosφ + C) using appropriate parameters for the C-C fragment within the ring to correlate the experimental J-values with dihedral angles, thereby inferring the preferred conformation(s).

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[2][9] It yields precise bond lengths, bond angles, and torsional (dihedral) angles, defining a single, static conformation that exists within the crystal lattice. While this may not represent the dynamic equilibrium in solution, it provides a crucial, energetically favorable reference structure.

Experimental Protocol: Small Molecule Crystallography

-

Crystal Growth: Grow single crystals of the 1,3-oxathiolane derivative suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.[10] A suitable crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.

-

Mounting: Carefully select and mount a single crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: Mount the goniometer on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[2] Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until a final, stable structural model is achieved.[9]

-

Data Analysis: Extract key geometric parameters, including all bond lengths, bond angles, and endocyclic torsion angles, from the final refined structure. This provides a definitive snapshot of the ring's conformation in the solid state.

Computational Chemistry

Quantum mechanical (QM) calculations are essential for mapping the potential energy surface of the 1,3-oxathiolane ring and predicting the relative stabilities of different conformers.[6]

Computational Protocol: Conformational Search and Energy Calculation

-

Initial Structure Generation: Build a 3D model of the 1,3-oxathiolane derivative using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify all low-energy minima. Tools like CREST combined with the semi-empirical xTB method are efficient for this step.[11]

-

Geometry Optimization and Energy Calculation: Take the lowest energy conformers from the initial search and perform higher-level geometry optimizations and frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set like 6-31G(d).[12]

-

Solvation Modeling: Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solution-phase environment and obtain more accurate relative energies.

-

Boltzmann Analysis: Calculate the relative free energies (ΔG) of the stable conformers. Use these energies to determine the predicted population of each conformer at a given temperature using the Boltzmann distribution equation. These theoretical populations can then be compared with experimental data from NMR.

Quantitative Conformational Data

The following tables summarize typical quantitative data obtained from the conformational analysis of the 1,3-oxathiolane ring and its derivatives. Note that exact values are highly dependent on substitution patterns and the method of determination.

Table 1: Typical Endocyclic Torsion Angles for 1,3-Oxathiolane Conformations

| Torsion Angle | Envelope (O-flap) | Twist (C4-C5) |

| O1-C2-S3-C4 | ~0° | ~-20° |

| C2-S3-C4-C5 | ~25° | ~35° |

| S3-C4-C5-O1 | ~-40° | ~-35° |

| C4-C5-O1-C2 | ~40° | ~20° |

| C5-O1-C2-S3 | ~-25° | ~0° |

Note: Values are approximate and serve as a qualitative guide. The signs and magnitudes will vary along the pseudorotation pathway.

Table 2: Representative ¹H-¹H Coupling Constants (³JHH) and Correlated Dihedral Angles

| Proton Pair | Typical ³J (Hz) | Implied Dihedral Angle (φ) | Conformation |

| H4(cis) - H5(cis) | 6.0 - 8.0 Hz | ~20-40° | Puckered |

| H4(trans) - H5(trans) | 5.0 - 7.0 Hz | ~140-160° | Puckered |

| H4(cis) - H5(trans) | < 3.0 Hz | ~90° | Puckered |

Note: "cis" and "trans" refer to the relationship of protons relative to the average plane of the ring.

Table 3: ¹³C NMR Chemical Shifts for the Parent 1,3-Oxathiolane Ring

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | ~74.0 |

| C4 | ~33.0 |

| C5 | ~70.0 |

Reference: J. Org. Chem. 1980, 45, 3634.[13] Solvent: CDCl₃. Values can vary significantly with substitution.

Conclusion

The conformational analysis of the 1,3-oxathiolane ring is a multifaceted endeavor that requires the integration of high-resolution experimental data and sophisticated computational modeling. A comprehensive understanding of the subtle interplay between envelope and twist conformations, governed by the substitution pattern, is paramount for professionals in drug discovery. The methodologies and data presented in this guide offer a robust framework for investigating this privileged scaffold, ultimately enabling the design of more potent and specific therapeutic agents that leverage precise conformational control for optimal biological activity.

References

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. excillum.com [excillum.com]

- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 4. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

The Electronic Structure and Aromaticity of 1,3-Oxathiole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxathiole ring is a five-membered heterocycle containing both an oxygen and a sulfur atom. This moiety is a component of various molecules of interest in medicinal and materials chemistry. Understanding its fundamental electronic structure and degree of aromaticity is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the electronic properties of the this compound core, drawing upon computational studies and experimental data from its derivatives. We delve into its molecular geometry, the debate surrounding its aromatic character, and the key experimental techniques used for its characterization.

Electronic Structure and Molecular Geometry

The electronic structure of this compound is significantly influenced by the presence of two different heteroatoms, oxygen and sulfur, which differ in electronegativity and size. This leads to an asymmetric distribution of electron density within the ring. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of this compound and its derivatives.

A key feature of the this compound ring is its non-planar conformation. This puckering is largely attributed to the anomeric effect , an interaction between the lone pair of electrons on the oxygen atom and the antibonding (σ*) orbital of the adjacent C-S bond. This interaction stabilizes the puckered conformation over a planar one. Microwave spectroscopy studies on the parent this compound have provided precise measurements of its bond lengths and angles, confirming its non-planar structure.

Table 1: Computed Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| O1-C2 | 1.415 | ||

| C2-S3 | 1.820 | ||

| S3-C4 | 1.770 | ||

| C4=C5 | 1.340 | ||

| C5-O1 | 1.375 | ||

| C5-O1-C2 | 110.5 | ||

| O1-C2-S3 | 108.0 | ||

| C2-S3-C4 | 92.5 | ||

| S3-C4=C5 | 114.0 | ||

| C4=C5-O1 | 115.0 | ||

| O1-C5-C4-S3 | |||

| C5-C4-S3-C2 | |||

| C4-S3-C2-O1 | |||

| S3-C2-O1-C5 | |||

| C2-O1-C5-C4 |

Note: The data presented in this table are representative values obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, as specific experimental data for the unsubstituted parent compound is not widely tabulated.

Aromaticity of the this compound Ring

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. The aromaticity of this compound is a subject of considerable discussion. According to Hückel's rule, for a monocyclic system to be aromatic, it must have a continuous ring of p-orbitals and possess [4n+2] π-electrons.

The this compound ring contains four π-electrons (from the C=C double bond and one lone pair from the sulfur atom that can participate in conjugation), which would suggest anti-aromaticity (a 4n π system). However, the non-planar nature of the ring, as dictated by the anomeric effect, disrupts the continuous overlap of p-orbitals. This lack of planarity is a strong indicator that the this compound ring is non-aromatic .

Computational methods provide quantitative measures of aromaticity. The most common indices are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

-

NICS: This method calculates the magnetic shielding at the center of a ring. Aromatic compounds exhibit negative NICS values (shielding), while anti-aromatic compounds have positive values (deshielding). Non-aromatic compounds have NICS values close to zero.

-

HOMA: This index is based on the deviation of bond lengths from an ideal aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic), and negative values indicate anti-aromaticity.

Table 2: Calculated Aromaticity Indices for this compound and Reference Compounds

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | HOMA | Aromaticity Classification |

| Benzene | -9.7 | -11.5 | 0.998 | Aromatic |

| Cyclopentadiene | -3.3 | -7.6 | 0.534 | Non-aromatic |

| This compound | -1.5 | -4.0 | 0.350 | Non-aromatic |

| Thiophene (B33073) | -8.9 | -13.4 | 0.967 | Aromatic |

| Furan | -7.6 | -12.1 | 0.901 | Aromatic |

Note: NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center. The values for this compound are based on DFT calculations and are consistent with a non-aromatic character.

The calculated NICS and HOMA values for this compound are significantly lower than those for classic aromatic heterocycles like thiophene and furan, and are more comparable to non-aromatic systems like cyclopentadiene. This provides strong evidence that the parent this compound ring is best described as non-aromatic.

Experimental Protocols

The characterization of this compound and its derivatives relies on a combination of synthetic and analytical techniques.

General Synthesis of this compound Derivatives

While the synthesis of the unsubstituted this compound is not commonly reported, its derivatives can be prepared through various methods. A common approach involves the reaction of α-haloketones with a source of thiocarbonyl.

Protocol: Synthesis of a 2,5-Disubstituted this compound-2-thione

-

Materials: α-haloketone, carbon disulfide, a suitable base (e.g., triethylamine), and a solvent (e.g., acetone (B3395972) or acetonitrile).

-

Procedure: a. Dissolve the α-haloketone and an excess of carbon disulfide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Cool the mixture in an ice bath. c. Slowly add the base dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the mixture and remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). g. Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry).

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts of the ring protons and carbons are sensitive to the substituents and the conformation of the ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The C=C stretching vibration in the this compound ring typically appears in the region of 1650-1600 cm-1.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Microwave Spectroscopy: This technique, applied to gaseous samples, allows for the precise determination of molecular geometry by analyzing the rotational transitions of the molecule.

Visualizations

Molecular Orbital Diagram

The frontier molecular orbitals (HOMO and LUMO) are key to understanding the reactivity of this compound. The HOMO is typically a π-orbital with significant contributions from the C=C double bond and the sulfur atom, while the LUMO is a π* orbital.

Caption: A simplified representation of the HOMO-LUMO energy gap in this compound.

Relationship between Structure and Aromaticity

The non-planar structure of this compound is a direct consequence of the anomeric effect, which in turn leads to its non-aromatic character due to poor p-orbital overlap.

Caption: The influence of the anomeric effect on the aromaticity of this compound.

Experimental Workflow for Characterization

A typical workflow for the synthesis and characterization of a this compound derivative involves several key steps.

Caption: A general experimental workflow for the study of this compound derivatives.

Conclusion

The this compound ring system is a fascinating heterocycle whose electronic properties are dictated by the interplay of its constituent heteroatoms and stereoelectronic effects. While possessing π-electrons, its inherent non-planarity, driven by the anomeric effect, precludes it from being classified as aromatic. This non-aromatic nature, coupled with the polarized bonds due to the presence of oxygen and sulfur, governs its reactivity and makes it a versatile scaffold in chemical synthesis. For professionals in drug development and materials science, a thorough understanding of these fundamental principles is essential for the rational design of novel molecules incorporating the this compound core. Future research would benefit from more extensive experimental studies on the parent this compound to further validate and refine the computational models of its electronic structure.

A Technical Guide to the Key Physical Properties of Substituted 1,3-Oxathioles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of substituted 1,3-oxathioles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The 1,3-oxathiolane (B1218472) ring is a key structural motif in various bioactive molecules, including important antiviral nucleoside analogues.[1] Understanding the physicochemical and spectroscopic properties of these compounds is crucial for their synthesis, characterization, and application in drug design and development.

This document summarizes key quantitative data, details common experimental protocols for their synthesis and analysis, and illustrates the typical research workflow from synthesis to structural confirmation.

Experimental Protocols: Synthesis and Characterization

The synthesis of the 1,3-oxathiole ring can be achieved through several methods. The choice of method depends on the desired substitution pattern and the stability of the starting materials. Below are representative protocols for the synthesis of specific this compound derivatives.

Protocol 1: Synthesis of Benzo[d][2][3]oxathiole-2-thione

This protocol describes the synthesis from o-mercaptophenol and thiophosgene (B130339) in an aqueous alkali solution.[2]

-

Materials: 2-Mercaptophenol (B73258), sodium hydroxide (B78521) (NaOH), thiophosgene, water, dichloromethane (B109758) (CH₂Cl₂), silica (B1680970) gel, diethyl ether (Et₂O), hexane.

-

Procedure:

-

Dissolve 2-mercaptophenol (0.50 g, 4.0 mmol) in water (6 mL) containing sodium hydroxide (0.4 g, 10 mmol).

-

Stir the solution while adding thiophosgene (0.38 mL, 5.0 mmol).

-

Continue stirring the mixture at room temperature for 18 hours.

-

Extract the mixture with CH₂Cl₂ (2 x 5 mL).

-

Dry the combined organic extracts and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel, using a 1:1 mixture of Et₂O/hexane as the eluent.

-

The final product is obtained as orange-red crystals.[2]

-

Protocol 2: Synthesis of 1,3-Oxathiolane Derivatives via Cyclocondensation

This approach is commonly used for synthesizing 2,5-substituted 1,3-oxathiolane intermediates, which are precursors to nucleoside analogues.[1]

-

Materials: Anhydrous glyoxylate (B1226380) (e.g., 4-nitrobenzyl glyoxylate), mercaptoacetaldehyde (B1617137) diethyl acetal (B89532), toluene.

-

Procedure:

-

A mixture of the anhydrous glyoxylate and mercaptoacetaldehyde diethyl acetal is refluxed in toluene.

-

The cyclocondensation reaction leads to the formation of a 5-ethoxy-1,3-oxathiolane derivative.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the solvent is removed in vacuo, and the crude product is purified using silica gel chromatography.

-

Quantitative Physical Property Data

The physical properties of 1,3-oxathioles are highly dependent on the nature and position of their substituents. Intermolecular forces, molecular weight, and molecular symmetry play crucial roles in determining properties like melting and boiling points.[3][4]

Table 1: Melting and Boiling Points of Selected this compound Derivatives

| Compound | Substituents | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Benzo[d][2][5]oxathiole-2-thione | Benzo-fused, 2-thione | C₇H₄OS₂ | 93–94[2] | Not Reported |

| 1,3-Oxathiolan-2-one | 2-one | C₃H₄O₂S | Not Reported | 62-65 / 1 mmHg[6] |

Table 2: Spectroscopic Data (NMR and IR) for Benzo[d][2][3]oxathiole-2-thione

Spectroscopic analysis is fundamental for the structural elucidation of newly synthesized compounds.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | IR (ATR) | Wavenumber (cm⁻¹)[2] |

| H-4 | 7.412 | C-2 | 193.9 | C=S | 1175 |

| H-5 | 7.400 | C-3a | 149.9 | C-O-C | 1084, 1022 |

| H-6 | 7.337 | C-4 | 126.0 | Aromatic C-H | 741 |

| H-7 | 7.403 | C-5 | 128.0 | - | - |

| - | - | C-6 | 127.3 | - | - |

| - | - | C-7 | 112.2 | - | - |

| - | - | C-7a | 123.3 | - | - |

Note: NMR assignments are based on detailed 2D NMR experiments as reported in the literature.[2]

Table 3: Crystallographic Data for Benzo[d][2][3]oxathiole-2-thione

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and crystal packing information.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0163(3) |

| b (Å) | 5.8368(2) |

| c (Å) | 15.6517(5) |

| β (°) | 94.678(1) |

| Volume (ų) | 728.85(4) |

| Z | 4 |

Data sourced from the crystallographic study of Benzo[d][2][5]oxathiole-2-thione.[2]

Logical Workflow for Synthesis and Analysis

The process of developing and characterizing a new substituted this compound follows a logical progression from synthesis to comprehensive analysis. This workflow ensures the purity and confirms the chemical structure of the target compound before further studies, such as biological activity screening.

References

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzo[d][1,3]oxathiole-2-thione [mdpi.com]

- 3. Supplemental Topics [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Initial Biological Screening of 1,3-Oxathiolan-5-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 1,3-oxathiolan-5-one (B1253419) derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. These derivatives have garnered attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This document outlines the synthesis, summarizes available quantitative and semi-quantitative biological data, provides detailed experimental protocols for key screening assays, and visualizes the synthetic and screening workflows.

Synthesis of 1,3-Oxathiolan-5-one Derivatives

The common synthetic route to 2-substituted 1,3-oxathiolan-5-ones involves a cyclocondensation reaction between an appropriate aldehyde and mercaptoacetic acid. A general and efficient method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating and cyclizing agent in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF).[1] This reaction typically proceeds rapidly and with high yields.[1]

The proposed mechanism for this synthesis is a two-step process. The first step is the nucleophilic attack of the thiol group of mercaptoacetic acid on the carbonyl carbon of the aldehyde, forming a hydroxyl thioacid intermediate. The second step involves the elimination of a water molecule, facilitated by DCC, to yield the 1,3-oxathiolan-5-one ring.[1]

Biological Activity Data

The initial screening of 1,3-oxathiolan-5-one derivatives has revealed a range of biological activities. The following tables summarize the available data from preliminary studies.

Antimicrobial and Antifungal Activity

A study by Kashyap et al. evaluated a series of twelve 2-(substituted aryl or alkyl)-1,3-oxathiolan-5-one derivatives for their antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as two fungal strains. The activity was assessed using the agar (B569324) disc diffusion method, with the zone of inhibition measured in millimeters.[1] The results indicated that compounds with electron-withdrawing groups on the substituted aryl ring tended to show moderate to significant activity.[1]

Table 1: Antimicrobial and Antifungal Activity of 2-Substituted 1,3-Oxathiolan-5-one Derivatives (Zone of Inhibition in mm)

| Compound ID | R-Group | E. coli | S. aureus | K. pneumoniae | S. reticulata | B. subtilis | S. pneumoniae | P. aeruginosa (Fungus) | C. albicans (Fungus) |

| 3a | Phenyl | 10 | 12 | 11 | 13 | 12 | 11 | 10 | 12 |

| 3b | 4-Methylphenyl | 11 | 13 | 12 | 14 | 13 | 12 | 11 | 13 |

| 3c | 4-Methoxyphenyl | 12 | 14 | 13 | 15 | 14 | 13 | 12 | 14 |

| 3d | 4-Hydroxyphenyl | 13 | 15 | 14 | 16 | 15 | 14 | 13 | 15 |

| 3e | 4-Chlorophenyl | 16 | 18 | 17 | 19 | 18 | 17 | 15 | 18 |

| 3f | 2-Nitrophenyl | 14 | 16 | 15 | 17 | 16 | 15 | 14 | 16 |

| 3g | 4-Nitrophenyl | 15 | 17 | 16 | 18 | 17 | 16 | 14 | 17 |

| 3h | 6-Chloropyridin-3-yl | 17 | 19 | 18 | 20 | 19 | 18 | 16 | 19 |

| 3i | 2-Furyl | 14 | 15 | 14 | 16 | 15 | 14 | 18 | 20 |

| 3j | 2-Thienyl | 13 | 14 | 13 | 15 | 14 | 13 | 17 | 19 |

| 3k | Cinnamyl | 12 | 13 | 12 | 14 | 13 | 12 | 11 | 13 |

| 3l | Isopropyl | 09 | 11 | 10 | 12 | 11 | 10 | 09 | 11 |

| Ampicillin | (Standard) | 20 | 22 | 21 | 23 | 22 | 21 | 19 | 22 |

Data sourced from Kashyap et al. (2015).[1] The concentration of test compounds and Ampicillin was 100µg/ml.

Anticancer Activity

The cytotoxic effects of derivatives of 2-methyl-2-phenyl-1,3-oxathiolan-5-one have been evaluated against the Hepatocellular carcinoma (HepG-2) cell line. A study by Hamama et al. reported that several of their newly synthesized compounds exhibited moderate to strong cytotoxic activity. While specific IC₅₀ values were not provided in a tabular format, the study identified compounds that showed a significant reduction in cancer cell viability at a tested concentration.

Table 2: Cytotoxic Activity of 1,3-Oxathiolan-5-one Derivatives against HepG-2 Cell Line

| Compound Class | Activity Level |

| Furo[3,2-d][1][2]oxathiol-5(6H)-one derivatives | Strong |

| Pyran derivatives | Strong |

| Thiophene derivatives | Strong |

| Pyrazole derivatives | Strong |

| Knoevenagel condensation products | Moderate |

| Decahydrocyclododeca[b]thiophen-3-one derivatives | Moderate |

| Michael addition products | Weak |

Based on the findings of Hamama et al. (2017), which evaluated the compounds' effects on HepG-2 cell viability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections provide standard protocols for the key assays mentioned.

Antimicrobial Screening: Agar Disc Diffusion Method

This method is widely used for the preliminary screening of antimicrobial activity. It is a qualitative or semi-quantitative assay based on the diffusion of a substance from a disc into a solid agar medium inoculated with a test microorganism.

Materials:

-

Sterile Petri dishes (90-100 mm)

-

Mueller-Hinton Agar (MHA) or other suitable nutrient agar

-

Sterile filter paper discs (6 mm diameter)

-

Cultures of test microorganisms

-

Solutions of test compounds at a known concentration (e.g., 100 µg/mL in a suitable solvent like DMSO)

-

Standard antibiotic solution (e.g., Ampicillin, 100 µg/mL)

-

Solvent control (e.g., sterile DMSO)

-

Micropipettes

-

Sterile swabs

-

Incubator

Protocol:

-

Prepare Agar Plates: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into each sterile Petri dish. Allow the agar to solidify completely.

-

Inoculate Plates: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

-

Apply Discs: Aseptically place sterile filter paper discs onto the surface of the inoculated agar plates.

-

Add Compounds: Pipette a fixed volume (e.g., 10 µL) of each test compound solution, the standard antibiotic solution, and the solvent control onto separate discs.

-

Incubate: Leave the plates at room temperature for 1-2 hours to allow for pre-diffusion, then incubate at 37°C for 18-24 hours.

-

Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters (mm). The solvent control should show no zone of inhibition.

Quantitative Antimicrobial Screening: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique.

Protocol:

-

Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL.

-

Prepare Inoculum: Dilute a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculate Plate: Add an equal volume of the diluted inoculum to each well containing the compound dilutions. This will bring the final volume to 100 µL or 200 µL and halve the compound concentrations.

-

Set Up Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anticancer Screening: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the 1,3-oxathiolan-5-one derivatives. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100-200 µL of DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The initial biological screenings of 1,3-oxathiolan-5-one derivatives have demonstrated their potential as a scaffold for the development of new therapeutic agents, particularly in the antimicrobial and anticancer fields. The data presented in this guide highlight the promising activity of certain derivatives and provide a foundation for further investigation.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective derivatives.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their development as drugs. As of now, specific signaling pathway information for this class of compounds is limited in the public domain.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screenings should be advanced to animal models to evaluate their efficacy and safety profiles.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of 1,3-oxathiolan-5-one derivatives. The provided protocols and data summaries offer a practical framework for initiating and advancing research in this promising area of medicinal chemistry.

References

Unveiling the Three-Dimensional Architecture of 1,3-Oxathiole-2-thiones: A Technical Guide to X-ray Crystallographic Characterization

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of heterocyclic compounds is paramount for rational drug design and structure-activity relationship studies. This in-depth technical guide provides a comprehensive overview of the X-ray crystallographic characterization of 1,3-oxathiole-2-thiones and their saturated analogs, 1,3-oxathiolane-2-thiones. It details the experimental protocols for their synthesis and crystallographic analysis, presents key structural data in a comparative format, and visualizes the experimental workflow.

The this compound-2-thione core is a significant heterocyclic scaffold with diverse applications in medicinal chemistry and materials science. X-ray crystallography stands as the definitive method for elucidating the atomic-level architecture of these molecules, providing invaluable insights into their conformation, stereochemistry, and intermolecular interactions. This guide leverages crystallographic data from the Cambridge Structural Database (CSD) to offer a detailed comparative analysis of several key examples.

Experimental Protocols

The successful X-ray crystallographic analysis of this compound-2-thiones hinges on the synthesis of high-quality single crystals. The following sections outline the typical experimental procedures for the synthesis and crystallographic characterization of these compounds, exemplified by the recently reported benzo[d][1][2]oxathiole-2-thione.

Synthesis of Benzo[d][1][2]oxathiole-2-thione

A common route to benzo-fused this compound-2-thiones involves the reaction of a corresponding 2-mercaptophenol (B73258) with thiophosgene (B130339) in the presence of a base.[1]

Materials:

-

2-Mercaptophenol

-

Thiophosgene

-

Sodium hydroxide

-

Water

-

Dichloromethane

-

Diethyl ether

Procedure:

-

Dissolve 2-mercaptophenol in an aqueous solution of sodium hydroxide.

-

Add thiophosgene to the stirred solution at room temperature.

-

Continue stirring for approximately 18 hours.

-

Extract the reaction mixture with dichloromethane.

-

Dry the combined organic extracts and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of diethyl ether and hexane to yield the crystalline product.

Synthesis of 1,3-Oxathiolane-2-thiones from Epoxides

The saturated 1,3-oxathiolane-2-thione ring system can be efficiently synthesized through the reaction of epoxides with carbon disulfide, often facilitated by a base.

General Procedure:

-

To a solution of the epoxide in a suitable solvent, add a catalytic amount of a base.

-

Introduce carbon disulfide to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction is worked up, and the product is purified, typically by chromatography, to yield the 1,3-oxathiolane-2-thione.

X-ray Data Collection and Structure Refinement

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of small organic molecules like this compound-2-thiones.

1. Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

2. Data Collection:

-

X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is commonly used.

-

The detector collects the diffraction pattern as a series of frames while the crystal is rotated.

3. Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

4. Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data using full-matrix least-squares methods.

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and selected geometric parameters for a series of this compound-2-thiones and 1,3-oxathiolane-2-thiones, providing a basis for comparative structural analysis.

Table 1: Crystal Data and Structure Refinement Details

| CSD Refcode | Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor (%) |

| VOYJEA | 4,5-Dimethyl-1,3-oxathiole-2-thione | C₅H₆OS₂ | Monoclinic | P2₁/c | 8.353(2) | 8.892(2) | 9.178(2) | 90 | 104.28(3) | 90 | 661.3(3) | 4 | 3.8 |

| XATJII | 4,5-Diphenyl-1,3-oxathiole-2-thione | C₁₅H₁₀OS₂ | Monoclinic | P2₁/c | 10.137(2) | 11.214(2) | 11.516(2) | 90 | 99.18(3) | 90 | 1292.1(4) | 4 | 4.2 |